molecular formula C4H10S5 B14386353 Trisulfide, bis[(methylthio)methyl] CAS No. 88496-84-8

Trisulfide, bis[(methylthio)methyl]

Cat. No.: B14386353
CAS No.: 88496-84-8
M. Wt: 218.5 g/mol
InChI Key: RMWUJPCWKPBBKS-UHFFFAOYSA-N
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Description

Trisulfide, bis[(methylthio)methyl] is a useful research compound. Its molecular formula is C4H10S5 and its molecular weight is 218.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88496-84-8

Molecular Formula

C4H10S5

Molecular Weight

218.5 g/mol

IUPAC Name

methylsulfanyl-(methylsulfanylmethyltrisulfanyl)methane

InChI

InChI=1S/C4H10S5/c1-5-3-7-9-8-4-6-2/h3-4H2,1-2H3

InChI Key

RMWUJPCWKPBBKS-UHFFFAOYSA-N

Canonical SMILES

CSCSSSCSC

Origin of Product

United States

Overview of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds are at the forefront of modern chemical inquiry, valued as versatile reagents in organic synthesis and as key components in the development of novel materials and pharmaceuticals. nih.gov The global sulfur cycle, which interconverts natural organosulfur compounds with inorganic sulfides and sulfates, underscores their environmental and biological relevance. nih.gov Researchers are actively exploring organosulfur molecules for a range of applications, including the development of advanced polymers, rechargeable batteries, and therapeutic agents. acs.orgmdpi.com The ability of sulfur to form multiple bonds and to be readily oxidized or reduced makes organosulfur compounds responsive to their chemical environment, a property that is being harnessed for the creation of "intelligent" materials. mdpi.com

Classification and Significance of Polysulfides, with a Focus on Trisulfides

Polysulfides are a fascinating subclass of organosulfur compounds characterized by a chain of two or more sulfur atoms. guidechem.com They are generally classified based on the number of sulfur atoms in the chain, with disulfides (R-S-S-R'), trisulfides (R-S-S-S-R'), and tetrasulfides (R-S-S-S-S-R') being the most common. nih.gov Trisulfides, containing a linear three-sulfur atom linkage, represent a unique chemical entity with distinct properties. nih.gov

The significance of polysulfides is multifaceted. In industry, they are crucial in the vulcanization of rubber, a process that enhances its durability and elasticity. guidechem.com Naturally occurring polysulfides are found in various plants, such as those of the Allium genus (e.g., garlic and onions), and are responsible for their characteristic flavors and potential health benefits. nih.gov In the realm of materials science, organosulfur compounds with polysulfide linkages are being investigated for their potential use in high-capacity rechargeable batteries. acs.org

Trisulfides, in particular, have garnered attention for their unique chemical reactivity and biological activity. Research has shown that some trisulfides can act as hydrogen sulfide (B99878) (H₂S) donors, a molecule with important signaling functions in the cardiovascular system. nih.gov The synthesis of both symmetrical and unsymmetrical trisulfides is an active area of research, with various methods being developed to achieve selective and high-yield production.

Research Context of Trisulfide, Bis Methylthio Methyl Within Polysulfide Chemistry

Identification in Biological Systems and Natural Sources

This compound and its analogues are found in the volatile profiles of certain plants and are recognized as significant flavor components.

Trisulfide, bis[(methylthio)methyl] has been identified as a volatile organic sulfur-containing compound (VOSC) in plants. For instance, it has been detected in broccoli (Brassica oleracea var. italica). researchgate.net The formation of this compound in broccoli is not observed with simple vapor cooking of the fresh vegetable. However, when broccoli is cut into pieces and then cooked in water, the generation of 2,3,5-trithiahexane (B1207228) is detectable. researchgate.net This suggests that mechanical damage to the plant tissue is a prerequisite for its formation.

Analogous trisulfides are also found in other plants. For example, dimethyl trisulfide is a component of the volatile emissions from the dead-horse arum (Helicodiceros muscivorus), contributing to its rotting meat scent that attracts pollinators. wikipedia.org Garlic (Allium sativum L.) essential oil contains allyl methyl trisulfide, another volatile organic compound. medchemexpress.com

Trisulfide, bis[(methylthio)methyl] and related compounds are significant contributors to the flavor and aroma of various foods. Methyl (methylthio)methyl disulfide, a related compound, is described as having a strong, sulfurous, and onion-like taste. hmdb.ca It has been detected in foods such as broccoli, cauliflower, cabbage, and milk products. hmdb.ca

The broader class of organosulfur compounds, including various trisulfides, are known for their potent and often meaty or savory flavors. For example, bis(2-methyl-3-furyl) disulfide imparts a strong meaty, brothy, and roasted flavor profile. thegoodscentscompany.com Dimethyl sulfide (B99878), a related thioether, is a component of the smell produced from cooking vegetables like corn, cabbage, and beetroot, and is also used as a food additive to impart a savory flavor at low concentrations. wikipedia.org

The following table summarizes the occurrence of Trisulfide, bis[(methylthio)methyl] and related sulfur compounds in various natural sources.

Compound NameNatural Source(s)Flavor/Odor Profile
Trisulfide, bis[(methylthio)methyl]Broccoli (Brassica oleracea var. italica) researchgate.netNot explicitly described in searches
Dimethyl trisulfideDead-horse arum (Helicodiceros muscivorus) wikipedia.org, Tuber melanosporum (black truffle) nih.govPart of rotting meat odor wikipedia.org
Allyl methyl trisulfideGarlic (Allium sativum L.) medchemexpress.comCharacteristic of garlic
Methyl (methylthio)methyl disulfideBroccoli, cauliflower, cabbage, milk products hmdb.caStrong, sulfurous, onion-like hmdb.ca
Dimethyl sulfideCorn, cabbage, beetroot, seafood wikipedia.orgDisagreeable, cabbage-like wikipedia.org
bis(2-methyl-3-furyl) disulfideNot specified in plant sourcesMeaty, roasted, savory thegoodscentscompany.com

Elucidation of Biosynthetic Pathways

The formation of Trisulfide, bis[(methylthio)methyl] is a result of enzymatic and chemical reactions involving sulfur-containing precursors.

The biosynthesis of this trisulfide is linked to the degradation of sulfur-containing amino acids. In broccoli, the precursor is believed to be S-methyl-L-cysteine sulfoxide (B87167) (methiin). researchgate.net The enzymatic breakdown of this precursor leads to the formation of intermediate compounds that subsequently react to form Trisulfide, bis[(methylthio)methyl].

Methionine is another key precursor for the formation of related volatile sulfur compounds. nih.govresearchgate.net In the submerged fermentation of the black truffle (Tuber melanosporum), L-methionine is metabolized to produce several volatile organic sulfur-containing compounds, including dimethyl trisulfide. nih.gov The metabolism of methionine can proceed through different pathways, such as the Ehrlich pathway and the demethiolation pathway, to generate these volatile compounds. nih.gov

Enzymes, particularly lyases, play a crucial role in the initial steps of polysulfide formation. C-S lyases (carbon-sulfur lyases) are responsible for cleaving the C-S bond in sulfur-containing precursors. mdpi.com In the case of broccoli, the enzyme cysteine sulfoxide lyase (also known as alliinase) is activated upon tissue damage, such as cutting. researchgate.net This enzyme acts on S-methyl-L-cysteine sulfoxide to produce methylsulfenic acid.

Other enzymes involved in sulfur metabolism include aminotransferases and α-ketoacid decarboxylases, which have been shown to be enhanced during the biosynthesis of volatile sulfur compounds from L-methionine in Tuber melanosporum. nih.gov Sulfur is an essential element for plant growth, and its assimilation into organic compounds like cysteine is the starting point for the synthesis of a wide array of sulfur-containing metabolites. nih.govmdpi.comrsc.orgmdpi.com

The formation of Trisulfide, bis[(methylthio)methyl] is significantly influenced by processing and environmental conditions. As mentioned, mechanical damage to broccoli by cutting is necessary to initiate the enzymatic reactions leading to its formation. researchgate.net

Thermal treatment is another critical factor. The formation of 2,3,5-trithiahexane in cut broccoli occurs during cooking in water. researchgate.net It is proposed that the methylsulfenic acid, formed enzymatically, undergoes thermal degradation to produce dimethyl sulfide and dimethyl trisulfide, which then react to form Trisulfide, bis[(methylthio)methyl]. researchgate.net Furthermore, frozen storage of cut broccoli pieces for several weeks was found to enhance the formation of this compound upon cooking. researchgate.net

The pH of the environment can also affect the formation of related sulfur compounds. Studies on the formation of dimethyl disulfide and dimethyl trisulfide have shown that a rapid drop in pH can limit their formation during the thermal degradation of methionine. nih.gov

The following table outlines the key factors influencing the formation of Trisulfide, bis[(methylthio)methyl].

FactorInfluence on Formation
Mechanical Processing (e.g., cutting)Initiates enzymatic activity by bringing the enzyme (cysteine sulfoxide lyase) into contact with the substrate (S-methyl-L-cysteine sulfoxide). researchgate.net
Thermal Treatment (e.g., cooking)Promotes the chemical reactions of enzymatically formed intermediates to generate the final trisulfide compound. researchgate.net
Storage Conditions (e.g., frozen storage)Can enhance the formation of the compound upon subsequent cooking. researchgate.net
pHCan influence the rate of formation of related disulfide and trisulfide compounds. nih.gov

A Comprehensive Examination of the Chemical Compound: Trisulfide, bis[(methylthio)methyl]

Introduction

Trisulfide, bis[(methylthio)methyl], with the chemical formula C4H10S5 and CAS number 88496-84-8, is an organosulfur compound that belongs to the family of polysulfides. guidechem.com These compounds are characterized by a chain of three sulfur atoms. While specific research focusing exclusively on Trisulfide, bis[(methylthio)methyl] is limited, its structural analogues are found in a variety of plants, notably in the genus Allium (onions, garlic) and in Parkia speciosa (stinky beans), contributing to their characteristic aromas and biological activities. researchgate.netnih.gov This article provides a detailed overview of the current understanding of this compound and its analogues, focusing on their natural occurrence and biosynthetic pathways, including the stereochemical aspects of their formation.

Molecular Interactions and Reaction Mechanisms of Trisulfide, Bis Methylthio Methyl and Analogues

Mechanisms of Chemical Transformation and Degradation

Nucleophilic Reactivity of Trisulfide Linkages

The trisulfide bond is susceptible to nucleophilic attack, a characteristic that governs many of its chemical transformations. Computational and experimental studies on analogous trisulfides reveal that nucleophilic substitution can occur at either the central or the terminal sulfur atoms of the trisulfide chain. nih.govnih.gov The mechanism is generally considered to be an addition-elimination process in the gas phase. nih.gov

Theoretical studies on the reaction of thiolates with trisulfides indicate a kinetic preference for attack at a terminal sulfur atom. nih.govnih.gov This preference is attributed to lower steric hindrance compared to an attack on the more sterically crowded central sulfur. nih.gov Furthermore, hydrogen bonding between the incoming nucleophile and the trisulfide can help direct the attack to the terminal position. nih.gov Thermodynamically, the attack at the terminal sulfur is also favored because the resulting thiosulfenate is a better leaving group than a thiolate. nih.gov

In the context of Trisulfide, bis[(methylthio)methyl], a nucleophile (Nu⁻) would preferentially attack one of the terminal sulfur atoms of the trisulfide linkage. This would lead to the cleavage of a sulfur-sulfur bond and the formation of a new disulfide and a thiolate.

Table 1: Regioselectivity of Nucleophilic Attack on Trisulfides

Site of Attack Kinetic Preference Thermodynamic Preference Influencing Factors
Terminal Sulfur Favored nih.govnih.gov Favored nih.gov Lower steric hindrance, hydrogen bonding, better leaving group

Thermal Degradation Pathways of Related Sulfur Compounds

The thermal stability of organic sulfur compounds is a critical aspect of their chemistry. The pyrolysis of such compounds often involves complex reaction mechanisms leading to a variety of products. Studies on the thermal decomposition of organic polysulfides indicate that they can degrade to form smaller sulfur-containing molecules and elemental sulfur. nih.gov

For instance, the thermal degradation of N-acetylcysteine (NAC) trisulfide at elevated temperatures (60 °C) results in the formation of the corresponding disulfide and elemental sulfur. nih.gov The process of thermal degradation for many organic sulfur compounds is believed to proceed through free radical chain mechanisms. nih.gov The pyrolysis of polysulfide copolymers has been shown to yield cyclic sulfides through intramolecular exchange or "backbiting" processes, alongside linear products with thiol and vinyl groups formed via carbon-hydrogen transfer reactions. vulcanchem.com

While specific thermal degradation data for Trisulfide, bis[(methylthio)methyl] is not extensively documented, it is expected to follow similar degradation pathways upon heating, likely yielding dimethyl disulfide, other polysulfides, and elemental sulfur through the homolytic cleavage of the S-S bonds.

Reactions with Thiols and Formation of Persulfides and Hydrogen Sulfide (B99878)

A significant reaction of trisulfides is their interaction with thiols (R-SH). This reaction is a key pathway for the formation of persulfides (R-SSH) and is implicated in the biological release of hydrogen sulfide (H₂S). libretexts.orgcore.ac.ukmdpi.com The reaction involves a thiol-disulfide exchange-like mechanism where the thiol attacks the trisulfide.

The reaction of a trisulfide with a thiol typically yields a persulfide and a disulfide. libretexts.orgcore.ac.uk These resulting persulfides are potent nucleophiles, often more so than the parent thiols. guidechem.com

The central sulfur atom of the trisulfide can be reduced by two equivalents of a thiol to produce hydrogen sulfide. libretexts.orgcore.ac.uk This has been observed for various biological trisulfides and garlic-derived compounds like diallyl trisulfide (DATS). mdpi.comnist.gov In the presence of thiols such as glutathione (B108866), DATS rapidly degrades and releases H₂S. libretexts.org

For Trisulfide, bis[(methylthio)methyl], a reaction with a thiol (RSH) would be expected to proceed as follows:

CH₃SCH₂SSSCH₂SCH₃ + RSH ⇌ CH₃SCH₂SSR + CH₃SCH₂SH

Further reaction with another thiol molecule can lead to the release of H₂S.

Coordination Chemistry with Metal Centers

The sulfur atoms in Trisulfide, bis[(methylthio)methyl], particularly in the methylthio and polysulfide moieties, possess lone pairs of electrons that enable them to act as ligands in coordination complexes with various metal centers.

Ligand Properties of Methylthio- and Polysulfide Moieties

Thioether (R-S-R') groups, such as the methylthio group, are known to be effective ligands, especially for soft metal ions. nih.gov They typically form strong bonds with transition metals and are considered soft ligands with donor properties weaker than phosphines. Thioether ligands can coordinate to a single metal center or act as bridging ligands between two or more metal centers.

Polysulfides (Sₙ²⁻) are also well-established ligands in coordination chemistry, capable of forming chelate rings with metal ions. They are versatile ligands that can adjust their chain length to accommodate the geometric preferences of the metal center. The coordination of polysulfide ligands to metal centers is a key aspect in the synthesis of various metal-sulfur clusters and rings.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with thioether-containing ligands is a broad area of research. nih.gov These complexes are typically prepared by reacting a metal salt with the thioether ligand. The resulting complexes can exhibit a range of geometries, including octahedral and tetrahedral, depending on the metal ion and the ligand structure. nih.gov

Characterization of these metal complexes is achieved through various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction to determine their precise three-dimensional structures. nih.gov

While specific metal complexes of Trisulfide, bis[(methylthio)methyl] are not widely reported, its structural features suggest it could act as a multidentate ligand. The two methylthio groups and the trisulfide linkage offer multiple potential coordination sites. It could potentially form chelate structures with a single metal center or bridge multiple metal centers to form coordination polymers. The synthesis of such complexes would likely involve the direct reaction of Trisulfide, bis[(methylthio)methyl] with a suitable metal precursor.

Table 2: Compound Names Mentioned in the Article

Compound Name
Trisulfide, bis[(methylthio)methyl]
N-acetylcysteine (NAC) trisulfide
Dimethyl disulfide
Diallyl trisulfide (DATS)
Glutathione
Hydrogen sulfide
Persulfides
Thiolates
Thiosulfenate
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Role as Ligands in Biomimetic Systems

The use of sulfur-containing ligands is a cornerstone of biomimetic chemistry, aiming to replicate the structure and function of metal-containing active sites found in metalloenzymes. nih.gov While direct studies of Trisulfide, bis[(methylthio)methyl] as a ligand in such systems are not extensively documented, the principles governing sulfur-rich and polysulfide ligands provide a clear framework for their potential roles. Sulfur ligands are critical in modeling the active sites of a wide array of proteins, including iron-sulfur proteins, nitrogenases, and hydrogenases, where they create unique coordination environments essential for catalysis and electron transfer. nih.gov

Polysulfide ligands, which can be viewed as purely inorganic chelate ligands, exhibit remarkable structural diversity when coordinated to metal centers. researchgate.netresearchgate.net They can bind to metals in various modes, forming mononuclear, polynuclear, or cluster-like complexes. researchgate.net The specific structure is influenced by the metal's identity and oxidation state, as well as the steric and electronic properties of other co-ligands. researchgate.net For instance, the addition of dibenzyl trisulfide to metal thiolate salts has been used to synthesize metal complexes with polysulfide ligands of varying lengths. nsf.gov This variability is crucial for mimicking biological systems where sulfur catenation is important.

In the context of biomimetic systems, trisulfide bridges have been implicated in the function of enzymes like superoxide (B77818) dismutase (SOD). nih.govwustl.edu Synthetic complexes designed as SOD mimics often feature metal centers coordinated by ligands that can support redox cycling. nih.govduke.edu Although many SOD mimics utilize nitrogen-based macrocycles or salen-type ligands, the chemistry of sulfur-rich environments is pertinent. nih.gov A zinc(II) complex with a redox-active organic ligand, for example, was shown to function as an SOD mimic, highlighting that the redox activity can reside in the ligand itself, a principle that could be extended to trisulfide-containing ligands. nsf.gov The ability of trisulfides and their metal complexes to engage in sulfur-centered redox reactions makes them attractive candidates for modeling enzymes that handle reactive sulfur species. nsf.gov

Mechanistic Insights into Biological Roles (excluding clinical data)

Trisulfides and higher-order polysulfides are recognized as significant biological reservoirs of sulfane sulfur. nih.govrsc.org A primary biological role of these compounds is to act as donors of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, or gasotransmitter, alongside nitric oxide and carbon monoxide. nih.gov The release of H₂S from trisulfides is typically triggered by endogenous thiols, such as glutathione (GSH). mdpi.com

The mechanism involves a thiol-disulfide exchange reaction. For a generic organic trisulfide (R-S-S-S-R), the reaction with a thiol like GSH proceeds via nucleophilic attack. Two main pathways have been proposed for diallyl trisulfide (DATS), a well-studied analogue from garlic:

Attack at an outer (allylic) sulfur atom: This generates an allyl persulfide (R-SSH) and a mixed disulfide (R-S-S-GSH). The allyl persulfide can then be reduced by another equivalent of GSH to release H₂S. mdpi.com

Attack at the central sulfur atom: This directly produces H₂S and two disulfide molecules. mdpi.com

Studies have shown that diallyl trisulfide is a fast H₂S donor, whereas the analogous diallyl disulfide (DADS) releases H₂S much more slowly, indicating the trisulfide moiety is key for rapid H₂S generation. nsf.gov The central sulfur atom of a trisulfide is readily reduced by two thiol molecules to yield H₂S. nih.govwustl.edu This capacity to store and release H₂S upon demand places trisulfides at a crucial intersection of sulfur metabolism and cellular signaling. nih.govwustl.edu

Table 1: H₂S Release from Polysulfides in the Presence of Cysteine

Compound Initial Concentration (μM) Peak H₂S Concentration (μM) Time to Peak (min)
NAC Trisulfide 50 49 46
Cysteine Trisulfide 50 49 46
Glutathione Trisulfide 50 51 45

Data derived from studies on biologically relevant trisulfides reacting with an excess of cysteine. nih.gov

The interaction of trisulfides with thiols does more than just release H₂S; it initiates a cascade of sulfur exchange reactions that are integral to cellular signaling. The reaction between a trisulfide and a cellular thiol like glutathione (GSH) produces a persulfide (e.g., glutathione persulfide, GSSH). nih.govwustl.edu

R-S-S-S-R + GSH → R-S-S-G + R-SSH

These resulting persulfides are more potent nucleophiles and antioxidants than their corresponding thiols. nih.govacs.org They are believed to be key signaling molecules themselves, potentially mediating many of the effects previously attributed solely to H₂S. nih.gov This process of sulfur exchange, where a sulfane sulfur atom is transferred from the trisulfide to a thiol, is a form of post-translational modification known as persulfidation or S-sulfhydration. This modification can alter the function of target proteins, thereby influencing cellular signaling pathways. acs.org The dynamic covalent nature of disulfide and polysulfide bonds allows for this "hopping" of sulfur atoms between molecules, a process that can be driven by factors like ring tension in cyclic disulfide systems to facilitate cellular uptake and signaling. capes.gov.br

Trisulfides are not just passive donors but are also actively processed and utilized by enzymes. A prime example is the human mitochondrial enzyme sulfide quinone oxidoreductase (SQOR). electronicsandbooks.comresearchgate.net Crystal structures have revealed that the active site of human SQOR contains a catalytic trisulfide bridge formed between two cysteine residues (Cys201 and Cys379). electronicsandbooks.com This trisulfide is not an inactive state but is essential for the enzyme's catalytic cycle. electronicsandbooks.comresearchgate.net

The proposed mechanism for human SQOR begins with the active-site trisulfide:

Sulfide Addition: An incoming sulfide (HS⁻) molecule performs a nucleophilic attack on the solvent-accessible sulfur of Cys379 in the trisulfide bridge. electronicsandbooks.com

Formation of Persulfides: This reaction cleaves the trisulfide, generating a Cys379-persulfide (³⁷⁹Cys-SSH) and a Cys201-persulfide anion (²⁰¹Cys-SS⁻). The latter forms a charge-transfer complex with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. electronicsandbooks.comresearchgate.net

Sulfur Transfer: The sulfur atom from the ³⁷⁹Cys-SSH is transferred to an external acceptor, such as sulfite (B76179) or coenzyme A, regenerating a cysteine thiol and reducing FAD to FADH₂. electronicsandbooks.comresearchgate.net

Reformation of Trisulfide: The enzyme is regenerated back to its resting trisulfide state upon reoxidation of FADH₂ by coenzyme Q. electronicsandbooks.com

This enzymatic cycle demonstrates a sophisticated mechanism where a protein trisulfide is actively broken and reformed to facilitate sulfide oxidation. electronicsandbooks.com Beyond this, organic polysulfides have been shown to interact with other proteins, such as the TRPA1 ion channel, where they covalently bind to specific cysteine residues to activate the channel. nih.gov

Advanced Analytical Methodologies and Spectroscopic Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure and bonding characteristics of Trisulfide, bis[(methylthio)methyl]. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each provide complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of Trisulfide, bis[(methylthio)methyl]. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the confirmation of its connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to be relatively simple, reflecting the molecule's symmetry. Two distinct signals are predicted:

A singlet corresponding to the six protons of the two equivalent terminal methyl (CH₃) groups. Due to the electronegativity of the adjacent sulfur atom, this peak would likely appear in the range of δ 2.0-2.5 ppm.

A singlet corresponding to the four protons of the two equivalent methylene (B1212753) (CH₂) groups. These protons are positioned between two sulfur atoms (a thioacetal-like structure), which would shift their resonance further downfield, likely into the δ 3.5-4.5 ppm range.

The integration of these peaks would confirm the 6:4 proton ratio, consistent with the molecular structure.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum is expected to show two signals corresponding to the two types of carbon atoms in the molecule:

A signal for the methyl (CH₃) carbons.

A signal for the methylene (CH₂) carbons.

Dynamic processes, such as conformational changes around the C-S and S-S bonds, could be studied using variable-temperature NMR experiments, which might reveal broadening or coalescence of peaks if the energy barriers to rotation are within the NMR timescale.

Table 1: Predicted NMR Chemical Shifts for Trisulfide, bis[(methylthio)methyl] :--

Nucleus Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H -S-CH₃ 2.0 - 2.5 Singlet
¹H -S-CH₂-S- 3.5 - 4.5 Singlet
¹³C -S-CH₃ 15 - 25 Quartet (in ¹H-coupled spectrum)
¹³C -S-CH₂-S- 40 - 50 Triplet (in ¹H-coupled spectrum)

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of Trisulfide, bis[(methylthio)methyl] and for confirming its structure through fragmentation analysis. Due to its volatility, it is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The predicted molecular weight of Trisulfide, bis[(methylthio)methyl] (C₄H₁₀S₅) is approximately 218 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 218.

The fragmentation pattern is dictated by the relative strengths of the bonds within the molecule. The S-S bonds are typically the weakest, followed by C-S bonds. Key fragmentation pathways would likely include:

Cleavage of the S-S bonds: This is a characteristic fragmentation for polysulfides, leading to a variety of sulfur-containing radical cations.

Cleavage of C-S bonds: Loss of a methyl group (•CH₃, 15 Da) or a methylthio group (•SCH₃, 47 Da) can occur.

Formation of the methylthiomethyl cation: A prominent peak at m/z 61, corresponding to the [CH₃SCH₂]⁺ fragment, is highly probable.

Analysis of a closely related analogue, Disulfide, methyl (methylthio)methyl (C₃H₈S₃), shows a molecular ion at m/z 140 and significant fragments at m/z 93 ([M-SCH₃]⁺), m/z 79 ([CH₃SS]⁺), and a base peak often related to the stable thioformyl cation or its rearrangement products. nist.gov This provides a model for the expected fragmentation of the target trisulfide.

Table 2: Predicted Key Mass Fragments for Trisulfide, bis[(methylthio)methyl] :--

m/z Predicted Fragment Ion Possible Origin
218 [C₄H₁₀S₅]⁺ Molecular Ion (M⁺)
171 [C₃H₇S₄]⁺ Loss of •SCH₃
125 [C₂H₅S₃]⁺ Cleavage of S-S and C-S bonds
79 [CH₃S₂]⁺ Cleavage of CH₂-S bond
61 [CH₃SCH₂]⁺ Cleavage of S-S bond

Note: Relative intensities depend on the ionization energy and instrumental conditions.

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Trisulfide, bis[(methylthio)methyl] would be characterized by:

C-H Stretching: Absorptions in the 2900-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups. msu.edu

C-H Bending: Vibrations around 1450 cm⁻¹ for CH₂ and CH₃ bending (scissoring/deformation). libretexts.org

C-S Stretching: These vibrations typically produce weak to medium absorptions in the fingerprint region, between 600-800 cm⁻¹.

S-S Stretching: The S-S stretching vibration for alkyl trisulfides gives rise to weak absorptions in the 400-500 cm⁻¹ range. tandfonline.comresearchgate.net Due to the molecule's near-symmetry, the S-S stretch might be very weak or inactive in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-S linkage. Because the S-S bond is nonpolar and highly polarizable, its stretching vibration typically produces a strong and distinct signal in the Raman spectrum, complementing the often-weak signal in the IR spectrum. researchgate.net This makes Raman an excellent tool for confirming the presence of the polysulfide chain.

Table 3: Characteristic Vibrational Frequencies for Trisulfide, bis[(methylthio)methyl] :--

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch 2900 - 3000 Medium-Strong Medium
C-H Bend 1350 - 1470 Medium Medium
C-S Stretch 600 - 800 Weak-Medium Medium-Strong
S-S Stretch 400 - 500 Weak / Inactive Strong

Chromatographic Separation and Detection

Chromatographic methods are essential for isolating Trisulfide, bis[(methylthio)methyl] from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its analogues.

As a volatile organosulfur compound, Trisulfide, bis[(methylthio)methyl] is perfectly suited for analysis by Gas Chromatography (GC). nih.govwur.nl This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

For analysis, a non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is typically used. The compound is volatilized in a heated inlet and carried through the column by an inert gas (e.g., helium). Detection can be achieved using several methods:

Mass Spectrometry (GC-MS): This is the most powerful detection method, providing both retention time for quantification and a mass spectrum for positive identification. mdpi.com

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive for sulfur-containing compounds, making it ideal for trace analysis in complex matrices like food or environmental samples where other compounds might interfere. acs.org

Flame Photometric Detector (FPD): Another sulfur-selective detector that offers good sensitivity for organosulfur analysis. wur.nl

GC is the standard method for quantifying this and other volatile sulfur compounds found in natural products and flavorings. researchgate.netresearchgate.net

While GC is optimal for the parent compound, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is necessary for the analysis of non-volatile analogues. Such analogues would be rendered non-volatile by the addition of polar functional groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) moieties, or through polymerization.

The analysis of these polar, non-volatile compounds typically involves:

Reversed-Phase HPLC: This is the most common LC mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). mdpi.com The polar analogues would elute relatively early under these conditions.

Detection:

UV Detection: Useful if the analogue contains a chromophore.

Electrospray Ionization Mass Spectrometry (ESI-MS): HPLC-ESI-MS is a powerful combination for the analysis of non-volatile, polar, and ionic species, providing both separation and mass information. osti.gov For polysulfides, derivatization may be required to improve chromatographic behavior and detection. osti.gov

Charged Aerosol Detection (CAD): A universal detector that can quantify any non-volatile analyte, making it suitable for analogues that lack a UV chromophore. chromatographyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with HPLC, this technique can perform highly sensitive, sulfur-specific detection and quantification. rsc.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For Trisulfide, bis[(methylthio)methyl], while it is inherently volatile, derivatization might be employed in specific scenarios to enhance its chromatographic behavior or detection sensitivity, particularly when dealing with complex matrices or when aiming for ultra-trace level detection. However, it is more commonly applied to less volatile or more polar sulfur compounds like thiols to make them amenable to GC analysis.

Trifluoroacetylation and Other Derivatization Approaches

Trifluoroacetylation is another effective derivatization technique that involves the introduction of a trifluoroacetyl group into the analyte molecule. This is typically achieved using trifluoroacetic anhydride (B1165640) (TFAA). Trifluoroacetylation significantly increases the volatility of polar compounds and enhances their detectability, especially with an electron capture detector (ECD). Similar to silylation, this method is primarily applicable to other sulfur compounds with active hydrogens that might be analyzed in the same context as Trisulfide, bis[(methylthio)methyl].

Other derivatization approaches for sulfur compounds, particularly thiols, include alkylation to form more stable and volatile thioethers.

Optimization of Derivatization Conditions and Impact on Analytical Sensitivity

The efficiency of a derivatization reaction is crucial for accurate and reproducible quantitative analysis. Several parameters must be optimized to ensure the reaction proceeds to completion and to maximize the analytical sensitivity.

Key Optimization Parameters:

Reagent Concentration: An excess of the derivatization reagent is typically used to drive the reaction to completion. The optimal ratio of reagent to analyte needs to be determined experimentally.

Reaction Temperature and Time: The reaction kinetics are influenced by temperature and time. While some reactions are rapid at room temperature, others may require heating to proceed at a reasonable rate. The optimal temperature and time are chosen to ensure complete derivatization without causing degradation of the analyte or its derivative.

Solvent/Catalyst: The choice of solvent can significantly affect the reaction rate and yield. In some cases, a catalyst is added to increase the reactivity of the silylating reagent, especially for sterically hindered compounds. For example, trimethylchlorosilane (TMCS) is often added in small amounts (e.g., 1%) to BSTFA to enhance its silylating power.

The impact of optimized derivatization on analytical sensitivity can be substantial. A complete and reproducible derivatization reaction leads to a single, sharp chromatographic peak for the analyte, resulting in a higher signal-to-noise ratio and, consequently, lower detection limits. Incomplete derivatization can lead to multiple peaks for the same analyte (the original compound and its derivative), peak tailing, and inaccurate quantification.

Table 2: Factors Affecting Derivatization Efficiency and Sensitivity

ParameterEffect on DerivatizationImpact on Analytical Sensitivity
Reagent Choice and Concentration Incomplete reaction if insufficient; side reactions if inappropriate.Poor reproducibility and accuracy; lower signal intensity.
Reaction Temperature Too low: slow/incomplete reaction; Too high: degradation.Variable results; loss of analyte and reduced sensitivity.
Reaction Time Too short: incomplete reaction; Too long: potential for side products.Inaccurate quantification; potential for interfering peaks.
Solvent and Catalyst Affects solubility and reaction kinetics.Can significantly enhance reaction yield and thus signal intensity.
Presence of Moisture Deactivates many derivatization reagents, especially silylating agents.Drastically reduces derivatization efficiency and sensitivity.

Sample Preparation for Complex Matrices

The analysis of Trisulfide, bis[(methylthio)methyl] in complex matrices such as food, environmental, or biological samples requires effective sample preparation to isolate the analyte from interfering components and to concentrate it to a level that is detectable by the analytical instrument.

Extraction and Enrichment Techniques (e.g., Stir Bar Sorptive Extraction)

Stir Bar Sorptive Extraction (SBSE):

SBSE is a highly effective and solventless sample preparation technique for the extraction and enrichment of volatile and semi-volatile organic compounds from liquid samples. The technique utilizes a magnetic stir bar coated with a thick layer of a sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS).

The SBSE process involves placing the coated stir bar into the sample and stirring for a defined period. During this time, the analytes partition from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed directly into the injector of a GC-MS system.

Advantages of SBSE for the analysis of Trisulfide, bis[(methylthio)methyl] and other volatile sulfur compounds include:

High Enrichment Factors: The large volume of the PDMS phase allows for the extraction of a significant amount of the analyte, leading to high concentration factors and low detection limits.

Solvent-Free: SBSE is an environmentally friendly technique that avoids the use of large volumes of organic solvents.

Simplicity and Automation: The procedure is straightforward and can be easily automated.

The efficiency of SBSE is influenced by several factors that need to be optimized for a specific application, including the extraction time, temperature, sample pH, and ionic strength (by addition of salt). For volatile sulfur compounds in wine distillates, for instance, an optimized SBSE method has been successfully developed and validated.

Other relevant extraction and enrichment techniques for volatile sulfur compounds include solid-phase microextraction (SPME) and headspace analysis (static or dynamic), which are also based on the partitioning of analytes between the sample and a sorbent phase or the gas phase, respectively. The choice of the most appropriate technique depends on the specific sample matrix, the concentration of the analyte, and the analytical instrumentation available.

Computational Chemistry and Theoretical Studies of Trisulfide, Bis Methylthio Methyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are frequently employed to model organosulfur compounds with high accuracy. researchgate.netmdpi.com

The electronic structure of Trisulfide, bis[(methylthio)methyl] is dictated by the interplay of the sulfur-sulfur and carbon-sulfur bonds, as well as the lone pairs on the sulfur atoms. Computational methods can elucidate the nature of the molecular orbitals, charge distribution, and bond orders within the molecule.

Geometry optimization using methods like DFT would reveal the most stable three-dimensional arrangement of the atoms in Trisulfide, bis[(methylthio)methyl]. For analogous, more straightforward organosulfur compounds, such as bis(methylthio)methane, detailed structural parameters have been determined through a combination of gas-phase electron diffraction and ab initio calculations (HF, MP2, and B3LYP). acs.org These studies indicate that such molecules can exist as a mixture of conformers. For bis(methylthio)methane, the predominant conformer in the gas phase is the G+G+ form, which possesses C2 symmetry. acs.org

Table 1: Theoretical Geometric Parameters for the G+G+ Conformer of Bis(methylthio)methane

Parameter Value (HF/6-311+G(d))
r(CCH3−S) 1.805(2) Å
r(CCH2−S) 1.806(2) Å
r(CCH3−H) 1.108(5) Å
r(CCH2−H) 1.098(5) Å
∠(C−S−C) 102.8(24)°
∠(S−C−S) 115.9(3)°
Dihedral Angle φ(CSCS) 54(6)°

Source: The Journal of Physical Chemistry A acs.org

Conformational analysis of Trisulfide, bis[(methylthio)methyl] would be more complex due to the additional rotational freedom around the S-S bonds of the trisulfide chain. High-level calculations, such as those at the CCSD(T) level of theory, have been successfully applied to study the structure of various carbon-sulfur chains, providing valuable benchmarks for the accuracy of different computational methods. researchgate.net A thorough conformational search using DFT would likely identify several low-energy conformers for Trisulfide, bis[(methylthio)methyl], differing in the dihedral angles of the C-S-S-S-C backbone.

Theoretical calculations can predict spectroscopic parameters, which are invaluable for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For organosulfur compounds, characteristic C-S stretching vibrations are typically observed in the range of 600-800 cm⁻¹. researchgate.netcdnsciencepub.com The S-S stretching frequencies in trisulfides are generally found in the 400-500 cm⁻¹ region. cdnsciencepub.com DFT calculations would allow for the assignment of specific vibrational modes to the experimentally observed IR peaks of Trisulfide, bis[(methylthio)methyl].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT calculations. organicchemistrydata.org These predictions are highly sensitive to the molecular geometry, and by averaging the calculated shifts over the Boltzmann-weighted population of low-energy conformers, a more accurate comparison with experimental data can be achieved. For Trisulfide, bis[(methylthio)methyl], calculations would predict the chemical shifts for the non-equivalent protons and carbons of the methyl and methylene (B1212753) groups.

Molecular Dynamics and Simulation

While static quantum chemical calculations provide insights into the properties of molecules at their energy minima, molecular dynamics (MD) simulations allow for the exploration of their behavior over time at finite temperatures.

Trisulfide, bis[(methylthio)methyl] is expected to be a flexible molecule due to the multiple rotatable single bonds. MD simulations can track the time evolution of the molecule's conformation, revealing the accessible conformational space and the timescales of transitions between different conformers. Ab initio molecular dynamics (AIMD), where the forces are calculated "on the fly" using quantum mechanics, can provide a particularly accurate description of the dynamics of sulfur-containing systems. acs.org Such simulations would illustrate how the trisulfide chain and the (methylthio)methyl groups move and interact, providing a dynamic picture of the molecule's structure in solution or other environments.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying reactive intermediates and transition states.

For organosulfur compounds, particularly polysulfides, DFT calculations have been successfully used to investigate various reaction mechanisms. researchgate.netchemrxiv.org Studies on the reactions of trisulfides with nucleophiles, for instance, have shown that nucleophilic attack can occur at either the central or the peripheral sulfur atoms. acs.orgnih.gov Computational modeling can determine the activation energies for these different pathways, thereby predicting the most likely course of the reaction.

For a molecule like Trisulfide, bis[(methylthio)methyl], computational studies could explore its decomposition pathways, reactions with oxidizing or reducing agents, and its role as a potential sulfur-transfer agent. By mapping the potential energy surface and locating the transition state structures, a detailed, step-by-step understanding of its chemical reactivity can be achieved. researchgate.netchemrxiv.org

Ligand Design and Interaction Modeling

The design of novel ligands is a cornerstone of modern coordination chemistry, and computational methods have become indispensable in this field. tandfonline.com For sulfur-containing ligands like Trisulfide, bis[(methylthio)methyl], computational approaches allow for the in silico design and evaluation of their potential to coordinate with metal ions before their actual synthesis. tandfonline.com These methods save significant time and resources compared to purely experimental approaches. tandfonline.com

The general strategy for the computational design of ligands, including sulfur-containing ones, often involves several key steps:

Scaffold Selection: A basic molecular framework is chosen. For Trisulfide, bis[(methylthio)methyl], the flexible chain with multiple sulfur donor atoms provides a good starting point.

Functionalization: The scaffold is modified by adding or changing functional groups to tune its electronic and steric properties. For instance, the methyl groups could be replaced with other alkyl or aryl groups to modulate the ligand's solubility and the accessibility of the sulfur donor atoms.

Conformational Analysis: The potential energy surface of the ligand is explored to identify its stable low-energy conformations. This is crucial as the ligand's conformation will dictate how it can bind to a metal center.

Property Prediction: Quantum chemical calculations are used to predict key properties of the ligand, such as its electron-donating ability, polarizability, and the distribution of electrostatic potential. These properties are critical in determining the strength and nature of the future metal-ligand bonds.

Density Functional Theory (DFT) is a widely used method for these predictions. tandfonline.com For thioether-type ligands, which are structurally related to Trisulfide, bis[(methylthio)methyl], DFT has been successfully used to understand their coordination behavior. researchgate.net The design process can also involve creating libraries of virtual ligands and using high-throughput computational screening to identify the most promising candidates for a specific application, such as selective metal ion extraction. tandfonline.com

The following table outlines some key computational parameters and their significance in the design of sulfur-containing ligands.

Computational Parameter Significance in Ligand Design Typical Method of Calculation
HOMO-LUMO Gap Indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap can suggest higher reactivity.DFT, Time-Dependent DFT (TD-DFT)
Electrostatic Potential Visualizes the electron-rich and electron-poor regions of the molecule, identifying potential coordination sites (the sulfur atoms).DFT
Natural Bond Orbital (NBO) Analysis Provides information about the charge distribution on individual atoms and the nature of the bonding within the ligand.NBO analysis on a DFT-optimized geometry
Steric Maps Illustrates the steric bulk around the coordinating atoms, which influences the geometry of the resulting metal complex.Various molecular modeling software packages

Once a potential sulfur-containing ligand like Trisulfide, bis[(methylthio)methyl] has been designed, computational modeling is used to predict its interactions with various metal ions and the reactivity of the resulting metal complexes. researchgate.netnih.gov This is a critical step in understanding the potential applications of the ligand, for example, in catalysis or as a metal-sequestering agent.

DFT calculations are a powerful tool for modeling these interactions. researchgate.net By building a computational model of the metal-ligand complex, researchers can predict several important features:

Coordination Geometry: The calculations can determine the most stable arrangement of the ligand around the metal center, including bond lengths and angles. wikipedia.org For a flexible ligand like Trisulfide, bis[(methylthio)methyl], this can reveal whether all sulfur atoms coordinate to the metal or only a subset, and whether it acts as a chelating or bridging ligand. wikipedia.org

Binding Energy: The strength of the interaction between the metal and the ligand can be quantified by calculating the binding energy. This is crucial for predicting the stability of the complex. researchgate.net

Electronic Structure: Analysis of the molecular orbitals of the complex provides insight into the nature of the metal-ligand bonding (e.g., sigma-donation from the sulfur atoms to the metal). This is fundamental to understanding the electronic properties and reactivity of the complex.

Solvent Effects: The surrounding solvent can have a significant impact on the stability and reactivity of a metal complex. researchgate.net Computational models can incorporate solvent effects to provide a more realistic prediction of the complex's behavior in solution.

Modeling the reactivity of the metal-ligand complex can involve simulating reaction pathways. For example, if the complex is designed as a catalyst, the energetic profiles of the catalytic cycle can be calculated to predict its efficiency and selectivity. nih.gov This can include the activation barriers for substrate binding, transformation, and product release.

An illustrative table of calculated properties for a hypothetical complex of Trisulfide, bis[(methylthio)methyl] with a metal ion (e.g., Pd²⁺) is provided below.

Property Calculated Value Significance
Pd-S Bond Lengths 2.30 - 2.45 ÅIndicates the strength and nature of the coordination bonds.
S-Pd-S Bond Angles 85° - 95°Defines the coordination geometry around the metal center.
Binding Energy (in vacuum) -150 kJ/molQuantifies the intrinsic stability of the metal-ligand complex.
Binding Energy (in DMSO) -110 kJ/molShows the moderating effect of a coordinating solvent on complex stability. researchgate.net
Charge on Pd Atom (NBO) +1.2 eReflects the extent of electron donation from the ligand to the metal.

This table presents hypothetical data for illustrative purposes, based on typical values for thioether complexes.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for Polysulfides

The synthesis of polysulfides is undergoing a paradigm shift, driven by the principles of green and sustainable chemistry. researchgate.net Historically reliant on petroleum-based starting materials, current research is pivoting towards the utilization of elemental sulfur, a readily available and often underutilized industrial byproduct, in conjunction with renewable resources. nih.govacs.org A prominent and promising approach in this domain is inverse vulcanization, a process that involves the copolymerization of elemental sulfur with olefinic comonomers derived from natural sources. nih.govacs.org

This technique offers a highly atom-economical and often solvent-free route to polysulfide polymers. acs.org For instance, the copolymerization of sulfur with unsaturated plant oils, such as canola oil, has been successfully demonstrated to yield cross-linked polysulfide materials. nih.gov Similarly, dipentene, a byproduct of the citrus industry, has been employed as a comonomer with sulfur to produce sustainable polysulfide materials. bath.ac.uk These approaches not only provide a sustainable avenue for polysulfide synthesis but also contribute to the valorization of industrial waste streams. nih.gov

While much of the focus has been on polymeric materials, these sustainable principles are increasingly being explored for the synthesis of well-defined, small-molecule polysulfides. The development of catalytic systems that can control the chain length and functionality of small polysulfides, including unsymmetrical structures, is a key area of active research. nih.gov Enzymatic synthesis is also emerging as a powerful tool for the stereoselective and regioselective construction of carbon-sulfur bonds, offering a green alternative to traditional chemical methods. mdpi.com For a compound like Trisulfide, bis[(methylthio)methyl], future research will likely focus on adapting these sustainable methodologies to achieve its specific and controlled synthesis, potentially through biocatalytic routes or the use of bespoke organocatalysts that can mediate the reaction between sulfur donors and methylthio-containing precursors in an environmentally benign manner.

Deeper Elucidation of Complex Molecular Mechanisms and Biological Roles

Organotrisulfides are increasingly recognized for their significant and multifaceted roles in biological systems. A primary area of interest is their function as signaling molecules, often through the release of hydrogen sulfide (B99878) (H₂S), a gaseous transmitter involved in a plethora of physiological processes. researchgate.netresearchgate.net Trisulfides are considered a stable storage and transport form of H₂S, releasing it under specific cellular conditions, thereby modulating pathways involved in vasodilation, inflammation, and cellular protection. researchgate.netnih.gov

Furthermore, organosulfur compounds, including trisulfides, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. bath.ac.uk This pathway is a master regulator of the cellular antioxidant response, upregulating the expression of a battery of protective enzymes that combat oxidative stress. bath.ac.uk The ability of organotrisulfides to modulate this pathway underscores their potential as therapeutic agents for diseases associated with oxidative damage.

The biological activity of these compounds is often linked to their presence in traditional medicine and dietary sources, such as garlic and other Allium vegetables. acs.orgmdpi.com Compounds like allicin, a well-known organosulfur compound from garlic, exhibit a broad range of biological effects, including antimicrobial and anti-inflammatory properties. acs.org While specific research on the biological roles of Trisulfide, bis[(methylthio)methyl] is still in its nascent stages, it is hypothesized to share some of these general properties. Future research will need to focus on delineating its specific molecular targets and mechanisms of action. This will involve investigating its ability to release H₂S, its potency as a Nrf2 activator, and its potential interactions with specific cellular proteins and signaling cascades. Understanding these intricate details is crucial for harnessing its potential therapeutic applications.

Advancements in High-Throughput Analytical Detection and Quantification

The accurate detection and quantification of volatile and often reactive organosulfur compounds like trisulfides in complex matrices present a significant analytical challenge. researchgate.net However, recent advancements in analytical techniques are providing powerful tools for their characterization. Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the identification and quantification of volatile sulfur compounds. numberanalytics.comresearchgate.net The development of more sensitive detectors, such as the pulsed flame photometric detector (PFPD), has enabled the detection of trace levels of these compounds in various samples, including food and environmental matrices. nih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is another indispensable tool, particularly for less volatile or thermally labile polysulfides. researchgate.netnumberanalytics.com The use of derivatization techniques, where the polysulfide anions are converted into more stable and chromatographically amenable forms, has significantly improved the separation and detection of these species. numberanalytics.com Furthermore, advanced mass spectrometry techniques, such as 213 nm ultraviolet photodissociation (UVPD), are offering new ways to simplify the identification of disulfide and trisulfide linkages in complex molecules like antibodies. acs.org

For real-time monitoring and high-throughput screening, biosensors are emerging as a promising technology. nih.govnih.gov Transcriptional biosensors for hydrogen sulfide have been developed that can function under both aerobic and anaerobic conditions, providing a means to study H₂S production from trisulfide precursors in biological systems. nih.gov Optical fiber-based sensors coated with specific polymers that interact with organosulfur compounds are also being explored for their potential in low-cost and rapid detection. nih.gov The application and refinement of these high-throughput analytical methods will be crucial for quantifying the concentration of Trisulfide, bis[(methylthio)methyl] in biological systems and for understanding its metabolic fate.

Exploration of New Structure-Activity Relationships for Targeted Applications

Understanding the relationship between the chemical structure of organotrisulfides and their biological activity is paramount for the rational design of new molecules with targeted applications. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish these relationships by correlating molecular descriptors with biological activities. nih.gov QSAR studies on various organosulfur compounds have identified key molecular properties, such as mass, polarizability, and the presence of specific functional groups, that are critical for their bioactivity. nih.gov

For trisulfides, the length of the polysulfide chain and the nature of the organic substituents significantly influence their stability and reactivity. For instance, studies on biologically important trisulfides have shown that their stability in aqueous environments is highly dependent on the presence of amine groups and the pH of the medium. researchgate.net The impact of the trisulfide linkage on the structure and function of complex biomolecules, such as antibodies, is also an area of active investigation. nih.gov While trisulfides are a common post-translational modification in antibodies, their effect on bioactivity appears to be minimal in many cases. nih.gov

For a specific compound like Trisulfide, bis[(methylthio)methyl], a systematic exploration of its structure-activity relationship would involve synthesizing and testing a series of analogs with variations in the alkyl chain length, the number of sulfur atoms, and the nature of the terminal groups. By correlating these structural modifications with their biological effects, such as H₂S release rate or Nrf2 activation potency, it will be possible to build predictive QSAR models. This knowledge will be invaluable for designing novel trisulfide-based compounds with optimized properties for specific therapeutic or industrial applications.

Integration of Predictive Modeling and Data Science Approaches in Organosulfur Research

The integration of predictive modeling and data science is revolutionizing research in organosulfur chemistry, offering powerful tools to understand and predict the behavior of these complex molecules. numberanalytics.com Computational methods such as Density Functional Theory (DFT) and other ab initio techniques are being used to elucidate reaction mechanisms and predict the properties of sulfur-containing compounds with increasing accuracy. bath.ac.uknumberanalytics.com These methods can provide valuable insights into the stability, reactivity, and electronic structure of molecules like Trisulfide, bis[(methylthio)methyl].

Machine learning (ML) is another rapidly emerging tool in this field. nih.gov ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the bioactivity, toxicity, or physicochemical characteristics of new, untested compounds. nih.govresearchgate.net This approach can significantly accelerate the drug discovery process by identifying promising lead compounds and flagging potential liabilities early on. nih.gov For instance, ML models are being developed to predict the chemical potentials of multifunctional organic compounds, which is crucial for understanding their behavior in complex environments. acs.org

The application of data mining techniques to large chemical databases is also revealing new opportunities for drug design and discovery. acs.org By analyzing the structural diversity of sulfur-containing functional groups in existing pharmaceuticals, researchers can identify under-explored moieties with potential therapeutic value. acs.org For Trisulfide, bis[(methylthio)methyl], the integration of these predictive modeling and data science approaches will be instrumental in several areas. Computational modeling can be used to predict its conformational preferences and reactivity, while machine learning models can be developed to forecast its biological activity and potential toxicity based on its structural features. This in silico approach will complement and guide experimental studies, leading to a more efficient and targeted exploration of the potential applications of this and other novel organosulfur compounds.

Interactive Data Table: Properties of Trisulfide, bis[(methylthio)methyl]

PropertyValueSource
Chemical Formula C₄H₁₀S₅
Molecular Weight 218.45 g/mol
CAS Number 88496-84-8
Canonical SMILES CSCSSSCSC
InChI Key RMWUJPCWKPBBKS-UHFFFAOYSA-N

Q & A

Q. What are the degradation pathways of Trisulfide, bis[(methylthio)methyl] under oxidative conditions?

  • Methodology : Expose the compound to hydrogen peroxide or UV light and analyze products via LC-TOF-MS. Identify sulfoxides or sulfones as primary oxidative byproducts. Compare with pathways of allyl methyl trisulfide degradation in Allium species .
  • Environmental Relevance : Assess ecotoxicological impacts of degradation products using Daphnia magna bioassays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.